molecular formula C7H10Cl2N4 B2739750 (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride CAS No. 2169998-44-9

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B2739750
CAS No.: 2169998-44-9
M. Wt: 221.09
InChI Key: WNNMOQLDBPOIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is a chemical building block based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This bicyclic heterocyclic system is recognized for its close similarity to purine bases, making it a privileged scaffold in the design of kinase inhibitors and other biologically active molecules . Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated significant potential in biomedical research. For instance, such compounds have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a key molecular target in targeted cancer therapy for non-small cell lung cancer (NSCLC) . The 1H-tautomer is the predominant and more stable form of this ring system, which allows for aromatic circulation in both rings and is the isomer most commonly pursued in drug development . Researchers utilize this amine-functionalized derivative as a key intermediate to access a diverse range of substituted compounds, exploring its utility across various therapeutic areas. The compound is supplied as the dihydrochloride salt to enhance its stability and solubility for research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMOQLDBPOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction proceeds efficiently, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Key Research Findings

  • Bioactivity : The target compound’s fused pyrazolo-pyridine core demonstrates superior enzyme-binding affinity compared to pyrazolo-pyrimidines (Compound 1) due to enhanced π-π stacking .
  • Solubility: Dihydrochloride salts (target compound, Compound 3) exhibit 2–3× higher aqueous solubility than mono-hydrochloride (Compound 2) or non-salt forms (Compound 1) .
  • Synthetic Complexity : The iodinated pyrimidine in Compound 1 requires multi-step halogenation, whereas the target compound’s synthesis focuses on alkylation and salt formation .

Biological Activity

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique bicyclic structure consists of a pyrazole ring fused to a pyridine ring, which is further functionalized with a methylamine group and exists as a dihydrochloride salt. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The molecular formula of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is C7H10Cl2N4C_7H_{10}Cl_2N_4, and it has a molecular weight of approximately 201.09 g/mol. The dihydrochloride form increases its solubility in water, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : The compound can act as an agonist or antagonist, influencing various cellular pathways and potentially modulating the activity of cyclin-dependent kinases (CDKs) and other receptors.

Biological Activities

Recent studies have highlighted several biological activities associated with (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance:

  • Inhibition of CDK2 and CDK9 : Compounds derived from this scaffold have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating potent inhibitory effects on these kinases involved in cell cycle regulation .
  • Cell Proliferation Inhibition : Studies have reported that certain derivatives exhibit excellent in-vitro inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazolo[3,4-b]pyridines have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Study on Anticancer Properties : A study demonstrated that a derivative of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride exhibited selective inhibition against CDK2 with a significant selectivity index over CDK9. This selectivity is crucial for minimizing side effects in cancer therapy .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several pyrazolo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, suggesting that structural modifications can enhance activity .

Comparison with Related Compounds

Compound NameStructure TypeNotable Biological Activity
(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloridePyrazolopyridineAnticancer (CDK inhibition), Antimicrobial
1H-Pyrazolo[3,4-b]pyridineCore structureGeneral enzyme inhibition
Pyrazolo[3,4-c]pyridineIsomerVarying biological activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Cyclocondensation : React pyridine derivatives with hydrazines under acidic conditions to form the pyrazolo[3,4-b]pyridine core. For example, 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is synthesized via condensation with orthochloropropionic anhydride and sulfuric acid .
  • Functionalization : Introduce the methylamine side chain via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., isopropanol or ethyl acetate) and temperature (60–100°C) to enhance coupling efficiency .
  • Salt Formation : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol, ensuring stoichiometric control to avoid impurities .
    • Critical Factors :
  • Catalyst choice (e.g., HATU for amide coupling) and reaction time (8–24 hours) significantly impact yield (typically 60–85%) .
  • Purity (>95%) is achieved through recrystallization or column chromatography with silica gel (ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride?

  • Analytical Techniques :

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to quantify purity and detect byproducts (e.g., unreacted intermediates) .
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., pyrazole proton signals at δ 7.8–8.2 ppm; methylamine protons at δ 3.1–3.5 ppm) .
  • Elemental Analysis : Validate the dihydrochloride stoichiometry (C8H9N5·2HCl) with ≤0.3% deviation from theoretical values .
    • Quality Control :
  • Compare melting points (e.g., 220–225°C decomp.) and IR spectra (N-H stretches at 3300–3500 cm<sup>-1</sup>) against reference standards .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) considerations for modifying the pyrazolo[3,4-b]pyridine core to enhance target binding affinity?

  • Key Modifications :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the pyridine C6 position to improve kinase inhibition (e.g., IC50 reductions from 500 nM to <50 nM) .
  • Side Chain Optimization : Replace methylamine with bulkier groups (e.g., cyclohexyl or benzyl) to enhance hydrophobic interactions with ATP-binding pockets .
    • Data-Driven Design :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CSNK1E or BRAF kinases. Validate with SPR (surface plasmon resonance) for affinity measurements (KD < 100 nM) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Experimental Design :

  • Assay Standardization : Replicate assays under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 μM vs. 100 μM) to isolate variables .
  • Orthogonal Validation : Cross-verify IC50 values using fluorescence polarization (FP) and radiometric assays. For example, discrepancies in kinase inhibition may arise from ATP competition .
    • Statistical Analysis :
  • Apply ANOVA to compare dose-response curves across assays. Outliers may indicate off-target effects or assay interference (e.g., compound aggregation at >10 μM) .

Q. What strategies are effective in improving the aqueous solubility of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride derivatives without compromising bioactivity?

  • Chemical Modifications :

  • Prodrug Approach : Introduce phosphate or PEGylated groups at the amine moiety to enhance solubility (>5 mg/mL vs. <0.1 mg/mL for parent compound) .
  • Co-Crystallization : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., mesylate) to stabilize the compound in aqueous buffers (pH 4–7) .
    • Formulation Optimization :
  • Nanoemulsions or liposomal encapsulation improve bioavailability (e.g., 2-fold AUC increase in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.